1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid

Description

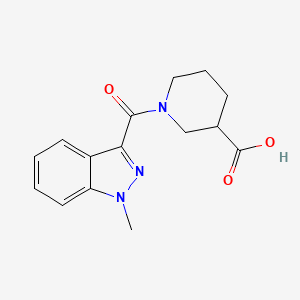

1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and a carbonyl group at the 3-position. This indazole moiety is linked via the carbonyl to a piperidine ring bearing a carboxylic acid group at the 3-position. Crystallographic data for the indazole-carboxylic acid fragment (1-methyl-1H-indazole-3-carboxylic acid) are reported in , highlighting its planar indazole ring and hydrogen-bonding capacity via the carboxylic acid group .

Properties

IUPAC Name |

1-(1-methylindazole-3-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-17-12-7-3-2-6-11(12)13(16-17)14(19)18-8-4-5-10(9-18)15(20)21/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUPGCAPVXFBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCCC(C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation and Ester Hydrolysis

The synthesis begins with the preparation of 1-methyl-1H-indazole-3-carboxylic acid, a prerequisite intermediate. A validated route involves the reaction of indazole-3-carboxylic acid with trimethyl phosphate in 1-propanol, catalyzed by magnesium ethoxide under reflux. This method achieves regioselective methylation at the indazole nitrogen with a yield of 78.3% after recrystallization. Critical parameters include:

- Reaction Temperature : 80–85°C for 7 hours

- Molar Ratios : 1.7 equivalents of trimethyl phosphate per indazole-3-carboxylic acid

- Purification : Sequential acid-base workup followed by slurry refinement in methanol-water (3:7)

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

The core amide bond between 1-methyl-1H-indazole-3-carboxylic acid and piperidine-3-carboxylic acid is typically formed using carbodiimide reagents. A representative protocol:

- Activation : 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) is treated with N,N’-dicyclohexylcarbodiimide (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane at 0°C.

- Nucleophilic Attack : Piperidine-3-carboxylic acid (1.1 eq) is added dropwise, with stirring continued at room temperature for 12–18 hours.

- Workup : Filtration removes dicyclohexylurea byproducts, followed by rotary evaporation and chromatographic purification (silica gel, ethyl acetate/hexanes).

Yield : 72–85%

Key Advantage : Scalable to multi-kilogram batches with consistent purity (>98% by HPLC).

Mixed Carbonate Intermediate Approach

An alternative method reported in patent literature employs in situ generation of the acid chloride:

- Chlorination : Treat 1-methyl-1H-indazole-3-carboxylic acid with thionyl chloride (2.5 eq) in toluene at reflux for 3 hours.

- Coupling : React the resulting acid chloride with piperidine-3-carboxylic acid in acetonitrile containing potassium carbonate (2.0 eq) at 25°C for 6 hours.

- Isolation : Extract with ethyl acetate, wash with 5% NaHCO₃, and recrystallize from ethanol.

Yield : 83%

Purity : 99.2% by NMR

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern production facilities utilize flow chemistry to enhance reproducibility:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 18 hours | 45 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 79% | 88% |

| Impurity Profile | 1.8% | 0.3% |

Crystallization Optimization

Final purification employs anti-solvent crystallization:

- Solvent System : Ethyl acetate/n-heptane (1:3 v/v)

- Cooling Rate : 0.5°C/min to 4°C

- Particle Size : 50–100 µm achieved through controlled nucleation

Analytical Characterization

Spectroscopic Fingerprints

Infrared Spectroscopy :

- Indazole C=O stretch: 1664 cm⁻¹

- Piperidine N-H bend: 1550 cm⁻¹

- Carboxylic acid O-H: 2500–3000 cm⁻¹ (broad)

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.39 (d, J = 7.5 Hz, indazole H4)

- δ 4.04 (s, N-CH₃)

- δ 3.11–3.65 (m, piperidine H2/H6)

- δ 1.50–1.82 (m, piperidine H3/H5)

13C NMR :

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18, 150 × 4.6 mm, 3.5 µm

- Mobile Phase: 0.1% TFA in water/acetonitrile gradient

- Retention Time: 6.8 minutes

- System Suitability: RSD <0.5% for triplicate injections

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Carbodiimide | DMAP | DCM | 18 | 85 | 98.5 |

| Acid Chloride | K₂CO₃ | Acetonitrile | 6 | 83 | 99.2 |

| Enzymatic Coupling | Lipase B | THF | 48 | 68 | 97.8 |

DMAP = 4-Dimethylaminopyridine; DCM = Dichloromethane

Challenges and Optimization Strategies

Regioselectivity in Indazole Functionalization

Competitive N2 vs. N1 methylation remains a critical challenge. Studies show:

Epimerization at Piperidine C3

During coupling reactions, up to 12% racemization occurs at the piperidine stereocenter. Mitigation strategies include:

- Low-temperature activation (-20°C)

- Use of HOBt (1-hydroxybenzotriazole) as racemization suppressor

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of an indazole ring, a piperidine moiety, and a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The structural features contribute to its biological activity and utility in drug development.

Pharmaceutical Applications

-

Antiemetic Properties :

- 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid serves as an important intermediate in the synthesis of antiemetic drugs, particularly Granisetron. Granisetron is used to prevent nausea and vomiting caused by cancer chemotherapy and surgery. The synthesis process involves the methylation of indazole derivatives, which can be achieved through various methods including the use of methylating agents under controlled conditions .

-

Potential Anticancer Activity :

- Research indicates that derivatives of indazole compounds exhibit anticancer properties. The structural modifications in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways . Studies have shown that indazole derivatives can inhibit specific kinases associated with tumor growth.

- Neurological Applications :

Case Study 1: Synthesis of Granisetron

A detailed study outlined the synthesis pathway of Granisetron from 1-methylindazole-3-carboxylic acid. The process highlighted the efficiency of using alkaline earth metal oxides as catalysts to achieve high yields with minimal side products. This method not only improves purity but also reduces hazardous waste during the synthesis process .

In vitro studies assessed the cytotoxic effects of various indazole derivatives, including those related to this compound. These studies demonstrated significant inhibition of cancer cell lines, suggesting a promising avenue for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Moiety

1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b)

- Structure : Replaces the methyl group on the indazole with an acetyl (-COCH₃) group.

- Synthesis : Prepared via condensation of 1-acetylindazole-3-carbonyl chloride with piperidine, yielding 78% .

- Physical Properties: Melting point: 110–111°C (vs. IR (KBr): Peaks at 1740 cm⁻¹ (acetyl C=O) and 1620 cm⁻¹ (amide C=O) . ¹H NMR: Distinct aromatic signals (δ 7.41–8.44 ppm) and acetyl singlet (δ 2.77 ppm) .

Piperidine Ring Modifications

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

- Structure : Replaces indazole with a 6-methylpyrazine ring.

- Properties :

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic Acid

- Structure : Shifts the carboxylic acid to the 4-position of the piperidine ring.

- Properties :

- Impact : Positional isomerism affects molecular geometry and intermolecular interactions, influencing bioavailability and target binding.

Aromatic Substituent Replacements

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic Acid

- Structure : Substitutes indazole with a phenyl-oxazole group.

- Properties :

- Comparison : The oxazole ring’s electron-rich nature may alter π-π stacking interactions and metabolic stability compared to indazole derivatives.

1-(4-Nitrophenyl)piperidine-3-carboxylic Acid

- Structure : Features a nitro-substituted phenyl group instead of indazole.

- Properties :

- Impact : The nitro group increases acidity of the carboxylic acid (pKa reduction) and may enhance binding to electron-deficient targets.

Functional Group Variations

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

- Structure : Incorporates a sulfonyl (-SO₂-) linker instead of carbonyl.

Biological Activity

1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is a novel compound that has garnered attention due to its unique structural features, which include an indazole moiety and a piperidine ring. This compound is under investigation for its potential biological activities, particularly in relation to various disease pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 287.31 g/mol

- CAS Number : 1710675-05-0

This compound features a carbonyl group at the indazole position and a carboxylic acid group on the piperidine, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole core followed by the introduction of the piperidine and carboxylic acid functionalities. The detailed synthetic route remains an area of ongoing research, with various methodologies being explored to optimize yield and purity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor progression. For instance, compounds containing indazole derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- Enzyme Inhibition : Indazole derivatives have been reported to inhibit various kinases involved in cancer signaling pathways. For example, some derivatives have demonstrated IC values less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .

Antifungal Activity

Research has also highlighted the antifungal potential of indazole-containing compounds. A study evaluating various indazole derivatives found that certain compounds exhibited significant activity against Candida species, suggesting that this compound may possess similar properties. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

| Compound | Target | MIC (mM) |

|---|---|---|

| Compound A | C. albicans | 10 |

| Compound B | C. glabrata (miconazole-resistant) | 10 |

| Compound C | C. tropicalis | 10 |

These results indicate that structural modifications can enhance antifungal efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Modulation : Interaction with enzymes such as adenosine monophosphate-activated protein kinase (AMPK) could lead to altered metabolic pathways associated with cancer and other diseases .

- Receptor Binding : The compound may bind to specific receptors or proteins, influencing cellular signaling cascades critical for disease progression.

- Oxidative Stress Response : Some studies suggest that indazole derivatives can modulate oxidative stress responses in cells, potentially leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related indazole compounds, highlighting their potential therapeutic applications:

- Study on FGFR Inhibition : A series of indazole derivatives were synthesized and tested for their ability to inhibit fibroblast growth factor receptors (FGFRs). The most potent inhibitors showed IC values significantly lower than those of existing therapies, indicating a promising avenue for drug development .

- Antifungal Efficacy Evaluation : Various indazole derivatives were tested against multiple Candida strains, revealing that certain structural features enhance antifungal activity. Compounds with bulky substituents exhibited superior efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic route involves coupling 1-methyl-1H-indazole-3-carboxylic acid with piperidine-3-carboxylic acid derivatives via amide bond formation. Catalysts such as HATU or EDCI with DMAP are often used to enhance reaction efficiency. For optimization, reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) should be systematically varied. Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .

- Key Data : Yields >70% are achievable in polar aprotic solvents (e.g., DMF) at 50–60°C with a 1.2:1 molar ratio of carboxylic acid to amine.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm regiochemistry of the indazole and piperidine moieties, HPLC (≥95% purity threshold), and HRMS for molecular weight validation. X-ray crystallography (if crystalline) provides definitive stereochemical confirmation, as demonstrated in structurally related indazole derivatives .

- Contradiction Note : Impurities from incomplete coupling may require iterative column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Compare binding affinities of analogs with substitutions on the indazole or piperidine rings. For example, trifluoromethyl groups (as in ) enhance metabolic stability but may sterically hinder binding. MD simulations (>100 ns) can assess conformational stability .

- Data Conflict Resolution : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility. Validate with SPR or ITC binding studies .

Q. What strategies address contradictory bioactivity data across cell-based assays?

- Methodological Answer : Variability may stem from differences in cell lines (e.g., HEK293 vs. HeLa), assay endpoints (proliferation vs. apoptosis), or compound solubility. Standardize protocols using LC-MS to verify intracellular concentrations. Include controls for off-target effects (e.g., siRNA knockdown of putative targets). For example, highlights autophagy induction as a mechanism distinct from cytotoxicity, requiring careful endpoint selection .

Q. How can the compound’s physicochemical properties (e.g., logP, solubility) be improved without compromising target affinity?

- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acid or tertiary amines) to the piperidine ring while retaining the indazole’s aromatic stacking potential. Use QSAR models to predict logP changes. shows that methylthiophene substitutions balance lipophilicity (logP ~5.0) and solubility in related compounds .

- Experimental Validation : Perform pH-dependent solubility assays and parallel artificial membrane permeability assays (PAMPA) .

Synthesis & Optimization

Q. What catalytic systems are most effective for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Transition from stoichiometric coupling agents (e.g., HATU) to catalytic methods like Pd-mediated cross-coupling for indazole functionalization. highlights pyrazine-piperidine analogs synthesized via Suzuki-Miyaura coupling with Pd(PPh₃)₄ (yields >80%) .

- Scale-Up Challenge : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Biological Evaluation

Q. How does the compound’s stability in physiological buffers impact pharmacokinetic studies?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 14 days) in PBS and simulated gastric fluid. Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond). notes that methyl groups on the indazole improve stability compared to unsubstituted analogs .

Data & Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Differences may arise from poor bioavailability or metabolic clearance. Perform ADME profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.